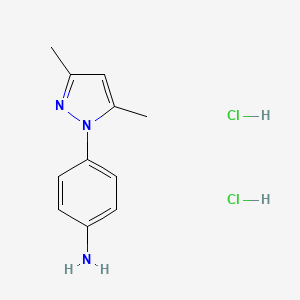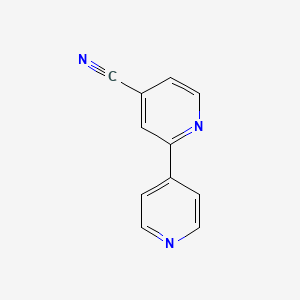![molecular formula C11H17N3O B1439686 3-[(1-Phenylethyl)amino]propanohydrazide CAS No. 1040688-56-9](/img/structure/B1439686.png)
3-[(1-Phenylethyl)amino]propanohydrazide
Overview
Description
3-[(1-Phenylethyl)amino]propanohydrazide (3-PEAP) is an organic compound that has been used in various scientific research experiments. It is known for its ability to act as a catalyst for chemical reactions and has been used in the synthesis of many different compounds. 3-PEAP is a highly versatile compound that has been used in a variety of fields, including chemical synthesis, biochemistry, and physiology.
Scientific Research Applications
Corrosion Inhibition
One study synthesized amino acids-based corrosion inhibitors, including a derivative resembling the structure of 3-[(1-Phenylethyl)amino]propanohydrazide, for mild steel protection. These compounds showed significant inhibition efficiency, with one derivative achieving 96.08% efficiency at low concentration. This research underscores the potential of such compounds in corrosion protection applications, supported by electrochemical methods and theoretical investigations (Srivastava et al., 2017).
Antioxidant and Anticancer Activities
Another study focused on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, a closely related compound, to evaluate their antioxidant and anticancer activities. These derivatives exhibited significant antioxidant activity, surpassing that of ascorbic acid in some cases. Furthermore, they showed selective cytotoxicity against human glioblastoma and breast cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).
Enantioselective Catalysis
Research on chiral ligands derived from (R)-1-phenylethylamine for the enantioselective addition of diethylzinc to aldehydes highlights another application area. These ligands facilitated the production of chiral secondary alcohols with high enantioselectivity, demonstrating the utility of 3-[(1-Phenylethyl)amino]propanohydrazide derivatives in asymmetric synthesis (Asami et al., 2015).
Complexation and Biochemical Studies
A study synthesized complexes of a related compound, 2-amino-3-(4-hydroxyphenyl)-N′-[(2-hydroxyphenyl) methylene] propane hydrazide, with various metal ions. These complexes were characterized and evaluated for their DNA binding and antimicrobial activities. The research provides insights into the biochemical interactions and potential therapeutic applications of such complexes (Devi et al., 2019).
Synthesis and Antimicrobial Activity
A series of novel oxadiazole derivatives were synthesized from compounds structurally related to 3-[(1-Phenylethyl)amino]propanohydrazide, showing promising antimicrobial activity against a range of bacteria and fungi. This indicates the compound's utility in developing new antimicrobial agents (Kilarimath et al., 2011).
properties
IUPAC Name |
3-(1-phenylethylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9(10-5-3-2-4-6-10)13-8-7-11(15)14-12/h2-6,9,13H,7-8,12H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXPHUDZHVWWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride](/img/structure/B1439610.png)







![N-[(4-bromophenyl)methyl]cyclopropanesulfonamide](/img/structure/B1439622.png)


